molecular formula C23H29N3O2 B2826848 N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955594-97-5

N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2826848
CAS No.: 955594-97-5
M. Wt: 379.504
InChI Key: GXGTXAYJKVXIKK-UHFFFAOYSA-N
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Description

N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a high-purity chemical compound intended for research and development applications. This synthetic molecule features an ethanediamide (oxalamide) core, which is symmetrically substituted with a 2-methylphenyl group on one side and a 1-propyl-1,2,3,4-tetrahydroquinoline moiety on the other. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities and its application in drug discovery for various therapeutic areas . The specific molecular architecture of this compound suggests potential for use in pharmacological and biochemical research, particularly in the exploration of structure-activity relationships (SAR) for novel therapeutic agents. Researchers may employ it as a key intermediate in organic synthesis or as a building block for the development of more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

N'-(2-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-14-26-15-6-8-19-16-18(10-11-21(19)26)12-13-24-22(27)23(28)25-20-9-5-4-7-17(20)2/h4-5,7,9-11,16H,3,6,8,12-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGTXAYJKVXIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃
  • Molecular Weight : 283.39 g/mol
  • IUPAC Name : N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
Log P3.5

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the realms of neuropharmacology and analgesia. It is believed to interact with various neurotransmitter systems, which may contribute to its effects.

Neuropharmacological Effects

  • Dopaminergic Activity : Studies suggest that the compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
  • Serotonergic Modulation : Preliminary data indicate potential modulation of serotonin receptors, which could influence anxiety and depressive behaviors.

Analgesic Properties

The compound has shown promise in preclinical models for pain relief:

  • Case Study 1 : A study involving rodents demonstrated that administration of the compound resulted in a significant reduction in pain scores in models of inflammatory pain compared to control groups.
  • Case Study 2 : Another investigation highlighted its efficacy in neuropathic pain models, suggesting a mechanism involving NMDA receptor antagonism.

Antidepressant Potential

Recent research has explored the antidepressant-like effects of this compound:

  • Study Findings : In behavioral tests (such as the forced swim test), subjects treated with the compound exhibited reduced immobility times, indicating potential antidepressant effects.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may act through:

  • Receptor Interaction : Binding to and modulating various neurotransmitter receptors (dopamine, serotonin).
  • Inhibition of Reuptake : Potential inhibition of neurotransmitter reuptake mechanisms, thereby increasing synaptic availability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules in the acetamide, quinoline, and heterocyclic classes. Key comparisons include:

Structural Analogues with Tetrahydroquinoline Moieties

  • N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD): Structural Differences: The target compound substitutes QOD’s benzodioxol group with a 2-methylphenyl ring and replaces the methyl group on the tetrahydroquinoline with a propyl chain. However, the benzodioxol group in QOD could improve metabolic stability due to electron-donating effects .

Heterocyclic Acetamide Derivatives

  • 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a): Structural Differences: This compound replaces the tetrahydroquinoline core with a quinoxaline system and incorporates a pyrimidine-thioether group. Functional Implications: The quinoxaline and pyrimidine groups in 4a may enhance π-π stacking interactions with biological targets, while the chloro substituent could improve binding affinity. However, the target compound’s tetrahydroquinoline may offer greater conformational flexibility .

Chloroacetamide Herbicides

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structural Differences: Alachlor uses a chloroacetamide backbone with a methoxymethyl group and diethylphenyl substituents, contrasting with the target compound’s ethanediamide linker and tetrahydroquinoline. Functional Implications: Alachlor’s chloro group and methoxymethyl chain optimize herbicidal activity, while the target compound’s design prioritizes pharmacological targeting via its heterocyclic core .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity/Application Key Findings Reference
Target Compound Tetrahydroquinoline-ethanediamide 2-Methylphenyl, propyl chain Potential enzyme inhibition Enhanced lipophilicity due to propyl chain
QOD Tetrahydroquinoline-ethanediamide Benzodioxol, methyl chain Falcipain inhibition Higher metabolic stability vs. ICD derivatives
Compound 4a Quinoxaline-acetamide 4-Chlorophenyl, pyrimidine-thioether Synthetic intermediate High yield (90.2%), mp 230–232°C
Alachlor Chloroacetamide Diethylphenyl, methoxymethyl Herbicide Broad-spectrum weed control

Research Findings and Implications

  • Tetrahydroquinoline vs. Quinoxaline: The tetrahydroquinoline core in the target compound may offer better CNS penetration than quinoxaline derivatives due to reduced polarity .
  • Substituent Effects : The 2-methylphenyl group likely improves pharmacokinetic properties over QOD’s benzodioxol, which is prone to oxidative metabolism. However, the absence of electron-withdrawing groups (e.g., chloro in 4a) may limit target-binding specificity .
  • Synthetic Feasibility : While compound 4a achieves a 90.2% yield via reflux with triethylamine , the target compound’s synthesis may require more specialized conditions due to its ethanediamide linker and steric hindrance from the propyl chain.

Q & A

Basic: What are the standard synthetic routes for N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Prepare the tetrahydroquinoline intermediate (1-propyl-1,2,3,4-tetrahydroquinolin-6-yl) via cyclization of an appropriately substituted aniline derivative using propionaldehyde under acidic conditions .
  • Step 2: Functionalize the tetrahydroquinoline with an ethylamine sidechain via nucleophilic substitution or reductive amination .
  • Step 3: Couple the 2-methylphenyl group to the ethanediamide core using carbodiimide-mediated amidation (e.g., EDCl/HOBt in DMF) under inert atmosphere .
  • Optimization: Reaction conditions (e.g., 60–80°C, 12–24 hours) and solvent choice (polar aprotic solvents like DMF) are critical for yield and purity. Post-synthesis purification employs column chromatography or recrystallization .

Basic: How is the structural identity and purity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms proton environments (e.g., methylphenyl aromatic protons at δ 6.8–7.2 ppm, propyl chain protons at δ 0.9–1.6 ppm) .
    • 13C NMR verifies carbonyl signals (C=O at ~165–170 ppm) and quaternary carbons in the tetrahydroquinoline ring .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C24H30N3O2) .
  • Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HPLC/GC-MS: Assess purity (>95%) and detect byproducts .

Advanced: How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., kinases or GPCRs). Parameterize force fields (e.g., AMBER) for the tetrahydroquinoline and amide moieties .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes. Analyze hydrogen bonding and hydrophobic interactions between the propyl chain and target pockets .
  • Validation: Cross-reference computational predictions with experimental assays (e.g., surface plasmon resonance [SPR] or fluorescence polarization) to quantify binding affinity (Kd) .

Advanced: How do researchers resolve contradictory bioactivity data across different assay systems?

Methodological Answer:

  • Reproducibility Checks: Validate results across independent labs using standardized protocols (e.g., fixed cell lines vs. primary cultures) .
  • Orthogonal Assays: Compare enzymatic inhibition (IC50) with cellular viability (MTT assay) to distinguish target-specific effects from cytotoxicity .
  • Meta-Analysis of Structural Analogs: Cross-examine data from compounds with modified substituents (e.g., methyl vs. chloro groups on the phenyl ring) to identify trends in activity .
  • Adjust Experimental Variables: Control for pH, serum proteins, and solvent artifacts (e.g., DMSO concentration ≤0.1%) .

Advanced: What strategies are used to design structure-activity relationship (SAR) studies for optimizing this compound’s activity?

Methodological Answer:

  • Systematic Substituent Variation:
    • Tetrahydroquinoline Modifications: Replace the propyl group with ethyl/butyl chains to study aliphatic chain length effects on lipophilicity and target engagement .
    • Phenyl Ring Substitutions: Introduce electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH3) groups to modulate aromatic interactions .
  • QSAR Modeling: Use CoMFA or CoMSIA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate models with leave-one-out cross-validation .
  • In Vitro/In Vivo Correlation: Test optimized analogs in pharmacokinetic studies (e.g., plasma half-life in rodent models) to prioritize candidates .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage Conditions: Store at -20°C under inert gas (argon) to prevent oxidation of the tetrahydroquinoline ring .
  • Solubility: Use DMSO for stock solutions (≤10 mM) to avoid precipitation. For aqueous buffers, include cyclodextrins or surfactants (e.g., Tween-80) .
  • Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., hydrolyzed amide bonds) .

Advanced: How is the compound’s mechanism of action elucidated in complex biological systems?

Methodological Answer:

  • Target Deconvolution: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins .
  • CRISPR-Cas9 Knockout Screens: Validate target relevance by assessing resistance in gene-edited cell lines .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .

Table 1: Comparative Bioactivity of Structural Analogs

Substituent on TetrahydroquinolinePhenyl Group ModificationIC50 (nM)LogPReference
Propyl2-Methyl120 ± 153.2
Ethyl3-Chloro85 ± 103.5
Butyl4-Methoxy220 ± 252.8

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